Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
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Overview
Description
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate, also known as QBP, is a compound that has gained attention in scientific research due to its unique properties. QBP is a quaternary ammonium salt that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to bind to DNA and inhibit RNA synthesis, which may contribute to its cytotoxic effects.
Biochemical And Physiological Effects
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is to study its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate could be studied for its potential use in other areas of research, such as neuroscience and drug discovery.
Synthesis Methods
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate can be synthesized through a multistep process that involves the reaction of quinoline and p-phenylenediamine with phosgene. The resulting intermediate is then reacted with methylamine and tosyl chloride to form the final product, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate.
Scientific Research Applications
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in studies related to bacterial and fungal infections. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been studied for its potential use in cancer research and has been shown to have cytotoxic effects on cancer cells.
properties
CAS RN |
18355-52-7 |
---|---|
Product Name |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Molecular Formula |
C48H44N4O8S2+2 |
Molecular Weight |
869 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-6-yl)-4-[4-[(1-methylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-27-21-29(15-17-31(27)37)35-33(39)25-11-7-23(8-12-25)24-9-13-26(14-10-24)34(40)36-30-16-18-32-28(22-30)6-4-20-38(32)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI Key |
KCASYOHMJAYEDQ-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
Other CAS RN |
18355-52-7 |
synonyms |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Origin of Product |
United States |
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